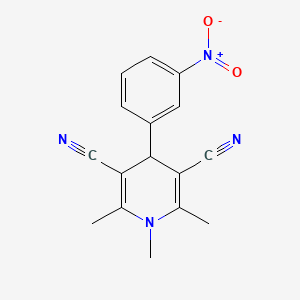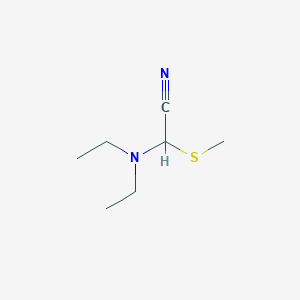![molecular formula C13H18O2S2Si B14311458 Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- CAS No. 114397-25-0](/img/structure/B14311458.png)
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is a complex organosilicon compound It features a silane core bonded to a thienyl group, which is further substituted with a phenylthio group and a dioxido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl core, followed by the introduction of the phenylthio and dioxido groups. The final step involves the attachment of the silane moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective production.
化学反応の分析
Types of Reactions
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学的研究の応用
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- involves its interaction with specific molecular targets. The phenylthio and dioxido groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The silane core provides stability and enhances the compound’s overall properties.
類似化合物との比較
Similar Compounds
Silane, [2,5-dihydro-1,1-dioxido-3-thienyl]trimethyl-: Lacks the phenylthio group, resulting in different chemical properties.
Silane, [2,5-dihydro-4-(phenylthio)-3-thienyl]trimethyl-: Lacks the dioxido group, affecting its reactivity and applications.
Uniqueness
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is unique due to the presence of both the phenylthio and dioxido groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
114397-25-0 |
|---|---|
分子式 |
C13H18O2S2Si |
分子量 |
298.5 g/mol |
IUPAC名 |
(1,1-dioxo-4-phenylsulfanyl-2,5-dihydrothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H18O2S2Si/c1-18(2,3)13-10-17(14,15)9-12(13)16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
AMCDDXXPFCPNBV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(CS(=O)(=O)C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
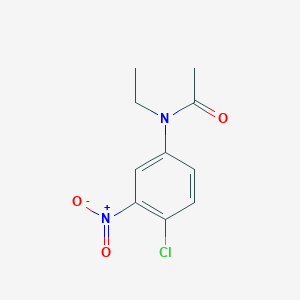
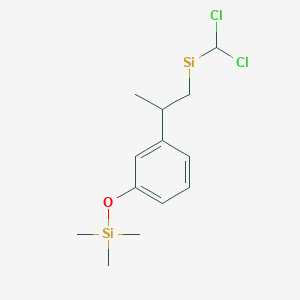

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
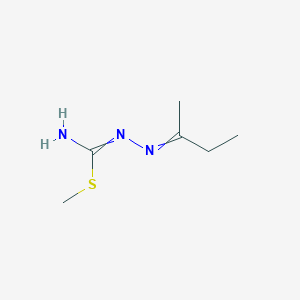
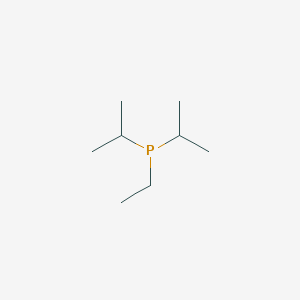
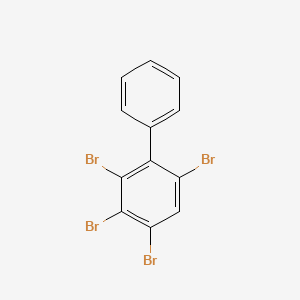
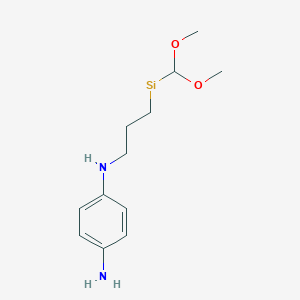
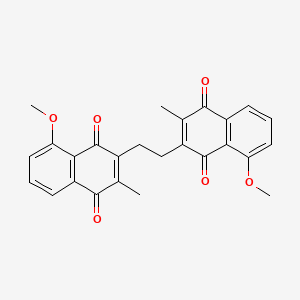
![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
